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Compound of Interest

Compound Name: (S,5)-CPI-1612

Cat. No.: B12372863

(S,S)-CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the
histone acetyltransferase (HAT) activity of the paralogous transcriptional co-activators CREBBP
(CBP) and EP300.[1][2] In estrogen receptor-positive (ER+) breast cancer models, such as the
MCF7 cell line, these co-activators are crucial for ER-mediated gene transcription and cell
proliferation. CPI-1612 functions by competitively binding to the acetyl-CoA binding pocket of
CREBBP/EP300, leading to a reduction in histone acetylation at key enhancer regions, thereby
suppressing the transcriptional program that drives cancer cell growth.[3][4]

These notes provide an overview of the cellular and in vivo activity of CPI-1612 in MCF7 cells,
along with detailed protocols for key experimental assays.

Quantitative Data Summary

The efficacy of (S,S)-CPI-1612 has been quantified through biochemical, cellular, and in vivo
studies.

Table 1: Biochemical and Cellular Activity of CPI-1612
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Target/Cell ]
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ine
Biochemical Full-Length
ICs0 <0.5nM [4]
Assay EP300
Biochemical Full-Length
ICso 2.9nM [4]
Assay CREBBP (CBP)
Biochemical
EP300 HAT ICso 8.1 nM [4]
Assay
Growth Inhibition
Cellular Assay MCF7 Cells <100 nM [1][5]
(Glso)
General ER+ Growth Inhibition
Cellular Assay ) <100 nM [5]
Cell Lines (Glso)
Cellular Target H3K18Ac
JEKO-1 Cells ICs0 =14 nM [4]
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Table 2: In Vivo Antitumor Activity of CPI-1612 in MCF7

Xenograft Model
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Treatment
Dose (Oral, Duration Endpoint Result Reference
BID)
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Tumor Growth dependent
Dose-dependent 21 days o o [5][6]
Inhibition reduction in
tumor volume
Tumor Growth
0.5 mg/kg 4 weeks o 67% TGl [4]
Inhibition (TGI)
Dose-dependent
Target o
b q dent  21d £ . reduction in 5]
ose-dependen ays ngagemen
P Y 949 H3K18
(Tumor) )
acetylation
Dose-dependent
Target o
D d dent 21d E t reduction in [5]16]
ose-dependen ays ngagemen
P Y 999 H3K27
(PBMCs) ,
acetylation

Mechanism of Action and Signaling Pathway

CPI-1612 inhibits the HAT activity of CREBBP/EP300, which are co-activators for transcription
factors including the Estrogen Receptor (ER) and the pioneer factor FOXAL. This inhibition

leads to decreased acetylation of histone H3 at lysine 27 (H3K27ac) at enhancer regions of

ER-target genes, resulting in transcriptional repression and inhibition of cell proliferation.[2][3]
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Caption: Mechanism of CPI-1612 in ER+ breast cancer cells.
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Experimental Protocols
Protocol 1: Cell Viability and Growth Inhibition Assay

This protocol determines the half-maximal growth inhibitory concentration (Glso) of CPI-1612 in
MCF7 cells.

Materials:

MCF7 cells (ATCC HTB-22)

e Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

e (S,S)-CPI-1612 (dissolved in DMSO to a 10 mM stock)
» White, clear-bottom 96-well cell culture plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit

o Plate reader capable of measuring luminescence
Procedure:

o Cell Seeding: Trypsinize and count MCF7 cells. Seed 2,000-5,000 cells per well in 90 pL of
culture medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO..

o Compound Preparation: Prepare a serial dilution of CPI-1612 in culture medium. A typical
concentration range would be 1 nM to 10 uM. Ensure the final DMSO concentration does not
exceed 0.1%.

o Treatment: Add 10 pL of the diluted compound or vehicle control (medium with DMSO) to the
respective wells.

 Incubation: Incubate the plate for 4 days (96 hours) at 37°C, 5% CO2.[6]
 Viability Measurement:

o Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
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[e]

Add 100 pL of CellTiter-Glo® reagent to each well.

(¢]

Mix on an orbital shaker for 2 minutes to induce cell lysis.

[¢]

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

[¢]

Measure luminescence using a plate reader.

» Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Plot
the normalized values against the log of the compound concentration and fit a dose-
response curve to calculate the Glso value.

1. Seed MCF7 cells 2. Incubate 3. Treat with serial 4. Incubate 5. Add CellTiter-Glo® 6. Measure 7. Analyze Data
in 96-well plate 24 hours dilutions of CPI-1612 96 hours Reagent Luminescence & Calculate Glso

Click to download full resolution via product page

Caption: Workflow for the cell viability assay.

Protocol 2: Western Blot for Histone Acetylation

This protocol assesses the on-target effect of CPI-1612 by measuring changes in H3K27
acetylation.

Materials:

e MCF7 cells

o 6-well cell culture plates

« (S,S)-CPI-1612 (10 mM stock in DMSO)

» RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
e Primary Antibodies: Rabbit anti-H3K27ac, Rabbit anti-Total Histone H3

o HRP-conjugated anti-rabbit secondary antibody
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o BCA Protein Assay Kit

o SDS-PAGE gels, transfer apparatus, and PVDF membranes
o ECL Western Blotting Substrate

Procedure:

e Cell Treatment: Seed MCF7 cells in 6-well plates and grow to 70-80% confluency. Treat cells
with CPI-1612 (e.g., 5 nM, 50 nM) and a vehicle control for 6 hours.[3][5]

e Cell Lysis:

Wash cells twice with ice-cold PBS.

o

[¢]

Add 100-150 pL of supplemented RIPA buffer to each well and scrape the cells.

[e]

Incubate the lysate on ice for 30 minutes.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

e Protein Quantification: Determine the protein concentration of each lysate using the BCA
assay.

o SDS-PAGE and Transfer:
o Denature 15-20 g of protein per sample by boiling in Laemmli buffer.
o Separate proteins on a 15% SDS-PAGE gel.
o Transfer proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

o Incubate the membrane with primary antibodies (anti-H3K27ac and anti-Total H3, typically
at 1:1000 dilution) overnight at 4°C.
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o Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

» Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence

imaging system. Quantify band intensity and normalize the H3K27ac signal to the Total H3
signal.

Treat MCF7 cells with
CPI-1612 (6 hours)

:

Lyse cells & quantify
protein concentration

'

Separate proteins
via SDS-PAGE

'

Transfer proteins
to PVDF membrane

:

Probe with primary
(anti-H3K27ac, anti-H3)
& secondary antibodies

'

Detect signal & analyze
band intensity
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Caption: Western blot workflow for histone acetylation analysis.

Protocol 3: MCF7 Xenograft Tumor Model

This protocol describes the in vivo evaluation of CPI-1612 in an MCF7 subcutaneous xenograft
model.

Materials:

Female immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old.

 MCF7 cells

o Matrigel®

o 17p-Estradiol pellets (e.g., 0.72 mg, 60-day release) for estrogen supplementation.
* (S,S)-CPI-1612

e Vehicle formulation (e.g., 0.5% methylcellulose)

o Calipers for tumor measurement

Procedure:

o Estrogen Supplementation: One day prior to cell implantation, subcutaneously implant each
mouse with a 173-Estradiol pellet. This is critical for the growth of ER+ MCF7 tumors.

e Cell Implantation:

o Harvest MCF7 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a
concentration of 5 x 107 cells/mL.

o Subcutaneously inject 100 pL (5 x 10° cells) of the cell suspension into the flank of each

mouse.

e Tumor Growth and Grouping:
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o Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
Calculate tumor volume using the formula: (Length x Width2)/2.

o When tumors reach an average volume of 150-200 mm?, randomize the mice into
treatment and vehicle control groups.

o Treatment Administration:

o Administer CPI-1612 or vehicle via oral gavage (PO) twice daily (BID) at the desired doses
(e.g., 0.25 mg/kg).[6]

o Continue treatment for 21-28 days.

e Monitoring: Monitor tumor volumes and body weights throughout the study.

» Endpoint Analysis: At the end of the study, tumors and tissues (e.g., blood for PBMC
isolation) can be collected for pharmacodynamic analysis, such as measuring H3K18Ac or
H3K27Ac levels.[5][6]
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Caption: Workflow for an MCF7 xenograft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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